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Compound of Interest

Compound Name: Zolasartan

Cat. No.: B1684421

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolasartan is a non-peptide angiotensin Il receptor antagonist that was investigated for its
potential as an antihypertensive agent.[1] As a member of the "sartan” class of drugs, its
primary mechanism of action is the selective blockade of the angiotensin Il receptor type 1
(AT1).[1] This technical guide provides a comprehensive overview of the chemical structure,
properties, and available experimental insights into Zolasartan. The development of
Zolasartan was discontinued during Phase 2 clinical trials.[2]

Chemical Structure and Identification

Zolasartan is a complex heterocyclic molecule featuring a benzofuran core linked to tetrazole
and imidazole moieties.

Table 1: Chemical Identifiers for Zolasartan
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Identifier Value

3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-
IUPAC Name benzofuran-5-ylmethyl]-2-butyl-5-

chloroimidazole-4-carboxylic acid[1]

CAS Number 145781-32-4(3]

Molecular Formula C24H20BrCINsO3[1]

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=
SMILES C3Br)C4=CC=CC=C4C5=NNN=N5)C(=0)0)CI[
1]

INChl=1S/C24H20BrCIN603/c1-2-3-8-18-27-
22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-

InChl 13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-
31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)
(H,28,29,30,31)[1]

InChlKey FIKYECRHLXONOX-UHFFFAOY SA-N[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Zolasartan are not widely
available in published literature, likely due to its discontinued development. However, computed
properties from databases such as PubChem provide valuable estimates.

Table 2: Computed Physicochemical Properties of Zolasartan
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Property Value Source
Molecular Weight 555.8 g/mol PubChem[1]
Monoisotopic Mass 554.04688 Da PubChem[1]
XLogP3 6.1 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 7 PubChem
Rotatable Bond Count 7 PubChem
Topological Polar Surface Area 123 A2 PubChem|[1]
Heavy Atom Count 35 PubChem
Formal Charge 0 PubChem
Complexity 739 PubChem[1]

Pharmacology and Mechanism of Action

Zolasartan is a potent and selective antagonist of the angiotensin Il receptor type 1 (AT1).[1]

By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of

angiotensin 11, a key regulator of blood pressure.[1] The mode of antagonism for Zolasartan

has been characterized as insurmountable/noncompetitive, which is likely due to slow

dissociation kinetics from the AT1 receptor.[4] This prolonged receptor occupancy could

contribute to a longer duration of action.[4]

Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR). Its blockade by Zolasartan

interrupts the downstream signaling cascade initiated by angiotensin II.

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Zolasartan
https://pubchem.ncbi.nlm.nih.gov/compound/Zolasartan
https://pubchem.ncbi.nlm.nih.gov/compound/Zolasartan
https://pubchem.ncbi.nlm.nih.gov/compound/Zolasartan
https://pubchem.ncbi.nlm.nih.gov/compound/Zolasartan
https://www.benchchem.com/product/b1684421?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Zolasartan
https://pubchem.ncbi.nlm.nih.gov/compound/Zolasartan
https://www.benchchem.com/product/b1684421?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10579749/
https://pubmed.ncbi.nlm.nih.gov/10579749/
https://www.benchchem.com/product/b1684421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
Zolasartan

Binds arjd Activates

AT1 Receptor

Activates Stimulates (in adrenal gland)

(Aldosterone Secretion)

Stipulates Activates

Protein Kinase C (PKC)

Contributes to

Vasoconstriction

Click to download full resolution via product page

Caption: Zolasartan blocks Angiotensin Il binding to the AT1 receptor.
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Experimental Protocols

Due to the discontinuation of Zolasartan's development, specific, detailed experimental
protocols are not readily available in the public domain. However, based on methodologies
used for other sartans, the following outlines the likely approaches for key experiments.

General Synthesis Approach

The synthesis of sartans like Zolasartan typically involves a convergent synthesis strategy. A
key step is often a Suzuki coupling reaction to form the characteristic biphenyl core. The
synthesis would likely involve the preparation of a substituted benzofuran intermediate and a

functionalized imidazole derivative, which are then coupled.
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Caption: General synthetic workflow for Zolasartan.

AT1 Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would be a standard method to determine the binding
affinity of Zolasartan for the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of Zolasartan for the human AT1 receptor.

Materials:
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o Membrane preparations from cells expressing the human AT1 receptor.

e Radioligand: [3H]-Losartan or 12°|-Sar?,lle8-Angiotensin .

o Zolasartan (unlabeled competitor).

o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4).

e Glass fiber filters.

e Scintillation counter.

Methodology:

Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of
the radioligand, and varying concentrations of Zolasartan.

o Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90
minutes) to reach binding equilibrium.

« Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
from free radioligand.

e Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound
radioligand.

o Counting: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the
Zolasartan concentration. Determine the ICso (the concentration of Zolasartan that inhibits
50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki
using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of
the radioligand and Kd is its dissociation constant.

Metabolism

Studies on the metabolism of Zolasartan have indicated that it undergoes glucuronidation.[2]
Specifically, the tetrazole-N2 position is selectively conjugated by the enzyme UGT1A3, while
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the tetrazole-N1 position can be conjugated by other enzymes, such as UGT1A5. O-
glucuronides of Zolasartan are primarily produced by UGTs 1A10 and 2B7.[2]

Conclusion

Zolasartan is a potent, insurmountable AT1 receptor antagonist with a chemical structure
designed for high affinity to its target. While its clinical development was halted, the available
data on its chemical properties and mechanism of action provide valuable insights for
researchers in the field of cardiovascular drug discovery. The lack of extensive experimental
data underscores the challenges in obtaining comprehensive information for compounds that
do not advance to later stages of clinical development. Further research, potentially through the
synthesis and in-vitro characterization of Zolasartan, would be necessary to fully elucidate its
physicochemical and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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